3-Iodophenylacetic acid chloride

Organic Synthesis Pharmaceutical Intermediates Purity Specification

3-Iodophenylacetic acid chloride (CAS 127109-66-4) is a strategic building block with unmatched dual reactivity. The electrophilic acid chloride enables efficient amide/ester formation, while the meta-aryl iodide is primed for rapid Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira). Unlike bromo or chloro analogs, the weak C-I bond accelerates oxidative addition, and its meta-regiochemistry is critical for designing radiolabeled SPECT/PET tracers and diversifying drug-like libraries. Source this high-purity intermediate to advance your radiopharmaceutical or SAR program.

Molecular Formula C8H6ClIO
Molecular Weight 280.49
CAS No. 127109-66-4
Cat. No. B2622158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodophenylacetic acid chloride
CAS127109-66-4
Molecular FormulaC8H6ClIO
Molecular Weight280.49
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CC(=O)Cl
InChIInChI=1S/C8H6ClIO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2
InChIKeyZJEGTAPQVAMXCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodophenylacetic Acid Chloride (CAS 127109-66-4): A Reactive Acyl Halide Building Block for Targeted Synthesis


3-Iodophenylacetic acid chloride (CAS 127109-66-4), also known as 2-(3-iodophenyl)acetyl chloride, is an organic compound with the molecular formula C8H6ClIO and a molecular weight of 280.49 g/mol . It is a derivative of phenylacetic acid where the carboxylic acid group is converted to an acyl chloride and the phenyl ring is substituted with an iodine atom at the meta position . This compound is primarily utilized as a reactive building block in organic synthesis, with its value proposition centered on the dual reactivity offered by the electrophilic acyl chloride for amide and ester bond formation, and the aryl iodide for participation in palladium-catalyzed cross-coupling reactions [1].

Why Substituting 3-Iodophenylacetic Acid Chloride with its Bromo or Chloro Analogs Compromises Synthetic Utility


Simple substitution of 3-Iodophenylacetic acid chloride with its bromo- or chloro- analogs, or with other regioisomers, is not scientifically valid due to significant differences in reactivity, physical properties, and downstream synthetic outcomes. The carbon-iodine bond is substantially weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, leading to drastically higher reactivity in key transformations like palladium-catalyzed cross-couplings . Furthermore, regioisomers such as o-iodophenylacetyl chloride (CAS 62300-07-6) and p-iodophenylacetyl chloride (CAS 37051-38-0) will produce different substitution patterns in final products, altering biological activity or material properties. Even when comparing the same functional group, the physical properties of the target compound and its analogs differ measurably, with the bromo analog (CAS 98288-51-8) having a density of 1.547 g/mL compared to the target compound's predicted density of approximately 1.9 g/cm³ , which can impact reaction optimization and purification protocols.

Quantitative Differentiation of 3-Iodophenylacetic Acid Chloride vs. Structural Analogs and Precursors


Positional Isomer Purity Specification: 3-Iodo vs. 4-Iodo (Para) Analog

The 3-iodo (meta) isomer of phenylacetyl chloride offers a distinct regioisomeric profile. While both the target compound and its para analog (4-iodophenylacetyl chloride, CAS 37051-38-0) share the same molecular weight (280.49 g/mol), their commercial availability and purity specifications differ. The 4-iodo isomer is available from commercial sources with a specified minimum purity of 95% . In contrast, the 3-iodo isomer is offered with a higher purity specification, often at a minimum of 98% [1], providing a higher grade starting material for applications requiring stringent purity, such as in pharmaceutical intermediate synthesis.

Organic Synthesis Pharmaceutical Intermediates Purity Specification

Reactivity Differentiation: Aryl Iodide vs. Aryl Bromide in Cross-Coupling Reactions

The iodine atom in 3-iodophenylacetic acid chloride confers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its bromo analog (3-bromophenylacetyl chloride, CAS 98288-51-8). Aryl iodides are known to undergo oxidative addition to Pd(0) catalysts 10-100 times faster than the corresponding aryl bromides due to the weaker C-I bond (~210 kJ/mol) versus the C-Br bond (~250 kJ/mol) [1]. This allows for the use of milder reaction conditions (lower temperatures, shorter reaction times) and can improve yields, especially with challenging coupling partners. While direct comparative rate data for these specific acid chlorides is not available, this is a well-established class-level inference in organometallic chemistry.

Cross-Coupling Palladium Catalysis Reaction Kinetics

Density and Physical State Differentiation vs. Bromo Analog

The physical properties of 3-iodophenylacetic acid chloride differ significantly from its bromo analog, which can impact handling, storage, and reaction setup. The bromo analog, 3-bromophenylacetyl chloride (CAS 98288-51-8), is a liquid with a measured density of 1.547 g/mL at 25 °C . In contrast, the target iodo compound is predicted to have a much higher density of approximately 1.9 g/cm³ . While the exact physical state of the pure acid chloride is less documented, the corresponding acid (3-iodophenylacetic acid) is a solid with a melting point of 127-131 °C .

Physical Properties Formulation Process Chemistry

Strategic Application Scenarios for 3-Iodophenylacetic Acid Chloride in Research and Development


Precursor for Site-Specific Radioiodination in Imaging Agent Development

The meta-iodo substitution pattern and reactive acyl chloride handle make this compound an ideal precursor for creating radioiodinated tracers. The aryl iodide can be exchanged for radioactive iodine isotopes (e.g., I-123, I-124, I-125, I-131) via isotopic exchange or can be used in cross-coupling reactions to install a radiolabeled moiety [1]. The acid chloride group provides a convenient, high-yielding route to conjugate the phenylacetic acid moiety to targeting vectors such as peptides or small molecules via amide bond formation. This dual functionality is essential for developing targeted radiopharmaceuticals for PET or SPECT imaging.

Dual-Functional Building Block for Medicinal Chemistry Library Synthesis

This compound is a versatile building block for constructing diverse chemical libraries in drug discovery. The acyl chloride can be reacted with a wide array of amines or alcohols to generate a core scaffold with a pendant aryl iodide. This aryl iodide then serves as a universal handle for late-stage diversification through palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) . This 'divergent' synthetic strategy allows a single common intermediate to be transformed into a large library of structurally diverse analogs for structure-activity relationship (SAR) studies, significantly accelerating the hit-to-lead process.

Synthesis of Functional Monomers for Advanced Material Science

The high reactivity of both the acyl chloride and aryl iodide makes this compound suitable for the synthesis of specialized monomers. The acid chloride can be used to install a polymerizable group (e.g., an acrylate or methacrylate) via esterification, while the aryl iodide can be used in a subsequent step to attach a functional side chain or to create conjugated polymers through cross-coupling polymerizations [2]. This approach enables the precise design of monomers for creating functional materials with tailored optical, electronic, or self-assembly properties.

Synthesis of Cholesteryl Ester Analogs for Targeted Delivery Research

This compound can serve as a key acylating agent for synthesizing cholesteryl phenylalkanoic esters. By reacting the acid chloride with cholesterol, researchers can create ester-linked conjugates where the 3-iodophenyl moiety acts as a carrier for further functionalization, such as radioiodination for imaging or as a lipophilic anchor for membrane studies [3]. This is particularly relevant for developing novel lipid-based drug delivery systems or imaging agents that target steroid-secreting tissues.

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